An In-depth Technical Guide to the Synthesis and Characterization of Acipimox-d4
An In-depth Technical Guide to the Synthesis and Characterization of Acipimox-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Acipimox-d4, a deuterated analog of the lipid-lowering agent Acipimox. This document details a proposed synthetic pathway, experimental protocols for synthesis and characterization, and a summary of its mechanism of action with relevant signaling pathway diagrams. The inclusion of deuterium in the Acipimox molecule can be a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard for analytical quantification.
Proposed Synthesis of Acipimox-d4
The synthesis of Acipimox-d4 can be achieved by modifying the established synthetic routes for unlabeled Acipimox.[1][2][3] The key to preparing Acipimox-d4 is the introduction of deuterium atoms at the methyl group. This can be accomplished by using a deuterated starting material, specifically 2,5-dimethylpyrazine with a deuterated methyl group (2-(methyl-d3)-5-methylpyrazine is not commercially available, so a plausible route starts with deuterated precursors for one of the methyl groups). A more practical approach is the deuteration of a suitable precursor. A plausible synthetic route is outlined below, starting from 2,5-dimethylpyrazine.
A multi-step synthesis starting from 2,5-dimethylpyrazine is a common method for producing Acipimox.[2] To synthesize Acipimox-d4, a deuterated precursor is required. The proposed synthesis involves the preparation of 5-(methyl-d3)-pyrazine-2-carboxylic acid, followed by N-oxidation.
Experimental Protocol: Synthesis of 5-(methyl-d3)-pyrazine-2-carboxylic acid
A plausible method for the synthesis of the deuterated intermediate, 5-(methyl-d3)-pyrazine-2-carboxylic acid, can be adapted from known procedures for similar non-deuterated compounds.[4][5][6]
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Preparation of 2-hydroxymethyl-5-(methyl-d3)-pyrazine: A solution of 2,5-dimethylpyrazine-d3 (prepared by methods not detailed here but assumed available) is subjected to nitrogen oxidation, followed by reaction with acetic anhydride and alkaline hydrolysis to yield 2-hydroxymethyl-5-(methyl-d3)-pyrazine.[2]
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Oxidation to 5-(methyl-d3)-pyrazine-2-carboxylic acid: The resulting 2-hydroxymethyl-5-(methyl-d3)-pyrazine is then oxidized using a suitable oxidizing agent such as potassium permanganate or a TEMPO/bleach system to give 5-(methyl-d3)-pyrazine-2-carboxylic acid.[2]
Experimental Protocol: Synthesis of Acipimox-d4
This protocol is adapted from a patented method for the synthesis of unlabeled Acipimox.[2]
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Reaction Setup: In a 100 mL round-bottom flask, add 1g of sodium tungstate and 11 mL of 30% hydrogen peroxide to 50 mL of water.
-
pH Adjustment: Adjust the pH of the solution to 1 with 1N hydrochloric acid.
-
Addition of Deuterated Precursor: Add 20g of 5-(methyl-d3)-pyrazine-2-carboxylic acid to the solution.
-
Reaction: Heat the mixture to 80°C and maintain for 3 hours with stirring.
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Work-up: Allow the reaction to cool to room temperature. The resulting solid is collected by suction filtration.
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Purification: The solid is washed with cold water and dried in an oven at 80°C to yield Acipimox-d4.
| Parameter | Expected Value |
| Starting Material | 5-(methyl-d3)-pyrazine-2-carboxylic acid |
| Key Reagents | Hydrogen Peroxide, Sodium Tungstate |
| Solvent | Water |
| Reaction Temperature | 80°C |
| Reaction Time | 3 hours |
| Expected Yield | 80-90% (based on unlabeled synthesis[2]) |
| Appearance | White to off-white solid |
Characterization of Acipimox-d4
The characterization of Acipimox-d4 involves standard analytical techniques to confirm its identity, purity, and structure. The primary methods include Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of Acipimox-d4 and to confirm the incorporation of deuterium atoms.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of Acipimox-d4 is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: The sample is infused into the mass spectrometer and data is acquired in both positive and negative ion modes.
Expected Data:
For Acipimox-d4 (C₆H₂D₄N₂O₃), the expected monoisotopic mass is 158.0692 Da. The mass spectrum should show a molecular ion peak corresponding to this mass, which is 4 Da higher than that of unlabeled Acipimox (154.0378 Da).
| Ion | Expected m/z (Acipimox) | Expected m/z (Acipimox-d4) |
| [M+H]⁺ | 155.0451[7] | 159.0719 |
| [M-H]⁻ | 153.0304[8] | 157.0557 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Acipimox-d4 and verifying the location of the deuterium atoms.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of Acipimox-d4 in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The absence of a signal in the methyl region (around 2.5 ppm) compared to the spectrum of unlabeled Acipimox would confirm deuteration at the methyl group.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the unlabeled compound.
Expected Spectral Data:
| Nucleus | Unlabeled Acipimox (Expected δ, ppm) | Acipimox-d4 (Expected δ, ppm) |
| ¹H NMR | ~2.5 (s, 3H, -CH₃), ~8.5 (s, 1H, Ar-H), ~8.9 (s, 1H, Ar-H) | No signal at ~2.5 ppm, ~8.5 (s, 1H, Ar-H), ~8.9 (s, 1H, Ar-H) |
| ¹³C NMR | ~20 (-CH₃), ~135, ~145, ~150, ~165 (aromatic and carboxyl carbons) | Multiplet signal slightly upfield of 20 ppm (-CD₃), ~135, ~145, ~150, ~165 (aromatic and carboxyl carbons) |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized Acipimox-d4.
Experimental Protocol: [9][10]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at 229 nm.[10]
-
Sample Preparation: A standard solution of Acipimox-d4 is prepared in the mobile phase.
Expected Data:
The HPLC chromatogram should show a single major peak, and the purity can be calculated based on the peak area. The retention time of Acipimox-d4 is expected to be very similar to that of unlabeled Acipimox.
| Parameter | Expected Value |
| Retention Time | Similar to unlabeled Acipimox |
| Purity | >98% |
Mechanism of Action of Acipimox
Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent.[11][12][13][14] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[11] Acipimox binds to and activates the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[12] This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase (HSL).[11] The inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby lowering the release of FFAs into the bloodstream.[11]
The reduced availability of circulating FFAs has a downstream effect on the liver, where it leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[13][14] Since VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL subsequently lowers LDL cholesterol levels.[11] Additionally, Acipimox has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism for this is not fully elucidated.[11][12]
Signaling Pathway and Workflow Diagrams
Caption: Proposed synthesis workflow for Acipimox-d4.
References
- 1. CN105218464B - The synthesis technique of Acipimox - Google Patents [patents.google.com]
- 2. CN103508963A - Preparation method of acipimox - Google Patents [patents.google.com]
- 3. CN101899012B - Improved method of acipimox synthesis process - Google Patents [patents.google.com]
- 4. chinjmap.com [chinjmap.com]
- 5. Synthesis routes of 5-Methylpyrazine-2-carboxylic Acid [benchchem.com]
- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Acipimox | C6H6N2O3 | CID 5310993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 12. What is Acipimox used for? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. go.drugbank.com [go.drugbank.com]
